molecular formula C17H17F3N4O2 B3736454 2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B3736454
M. Wt: 366.34 g/mol
InChI Key: MEHBWEZRZHWGEP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a complex organic molecule notable for its multifunctional applications in fields ranging from chemistry to medicine. This compound features distinct structural elements, such as its trifluoromethyl group, which often contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c1-23(2)16-21-13-9-24(8-7-11(13)14(25)22-16)15(26)10-5-3-4-6-12(10)17(18,19)20/h3-6H,7-9H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHBWEZRZHWGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step-by-Step Synthesis

    • Formation of the Pyrido[3,4-d]pyrimidin-4(3H)-one Core: : Start with the construction of the pyrido[3,4-d]pyrimidin-4(3H)-one skeleton using standard organic synthesis techniques, including cyclization reactions under controlled conditions.

    • Introduction of the Trifluoromethylbenzoyl Group: : This group is typically introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    • Dimethylamino Group Addition: : The dimethylamino group can be introduced through nucleophilic substitution reactions, employing dimethylamine as the nucleophile.

  • Industrial Production Methods: : The industrial synthesis involves scaling up the laboratory procedures, optimizing reaction conditions for yield and purity, and employing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically at the dimethylamino group, which can result in the formation of N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, leading to the formation of alcohol derivatives.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, especially involving the aromatic ring and the amino group.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.

Major Products

  • Oxidation: : N-oxides of the dimethylamino group.

  • Reduction: : Alcohol derivatives of the benzoyl moiety.

  • Substitution: : Varied products based on the substituents introduced, altering the compound’s physical and chemical properties.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or intermediate in various organic synthesis reactions.

  • Analytical Chemistry: : Functions as a standard for method development in chromatography and spectroscopy.

Biology

  • Biochemical Probes: : Employed as probes to study enzyme functions and protein-ligand interactions.

Medicine

  • Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, particularly for diseases involving protein kinase modulation.

Industry

  • Material Science: : Used in the development of new materials with specialized properties such as enhanced stability and reactivity.

Mechanism of Action

The compound’s biological activity often involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to effectively modulate target pathways. The presence of a dimethylamino group can facilitate the compound’s passage through cell membranes, influencing intracellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-6-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

  • 2-(Dimethylamino)-5-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Highlighting Its Uniqueness

Compared to similar compounds, 2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one often exhibits enhanced biological activity due to the strategic positioning of functional groups. The trifluoromethyl group significantly improves its chemical stability and interaction with biological targets.

What intrigues you most about this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

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